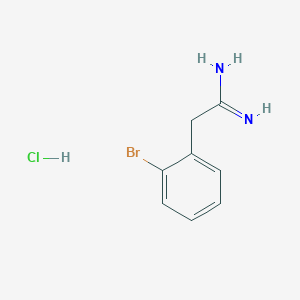
2-(2-Bromophenyl)ethanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)ethanimidamide hydrochloride is a chemical compound with the CAS Number: 127813-37-0 . It has a molecular weight of 249.54 and its IUPAC name is 2-(2-bromophenyl)ethanimidamide hydrochloride . The compound is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for 2-(2-Bromophenyl)ethanimidamide hydrochloride is 1S/C8H9BrN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-5H,10-11H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-(2-Bromophenyl)ethanimidamide hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Metabolic Pathways and Applications in Toxicology
Research has elucidated the in vivo metabolism of related bromophenyl compounds, revealing complex metabolic pathways and the formation of various metabolites. For instance, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified multiple metabolites, suggesting at least two operative metabolic pathways. These pathways involve processes such as deamination, reduction, oxidation, and acetylation, shedding light on the metabolic fate of similar bromophenyl compounds in biological systems (Kanamori et al., 2002).
Environmental and Thermal Degradation Studies
Brominated hydrocarbons, similar in structure to 2-(2-Bromophenyl)ethanimidamide hydrochloride, are widely used as flame retardants. Studies on the thermal degradation of such compounds, like 2-bromophenol, have revealed insights into the formation of hazardous byproducts like brominated dioxins. This knowledge is crucial for understanding the environmental impact and risks associated with the disposal and accidental burning of materials containing brominated compounds (Evans & Dellinger, 2003).
Potential in Antimycobacterial Applications
The positional variation of bromine atoms in bromophenyl compounds has been shown to significantly impact antimycobacterial activity. Research on isosteric analogs of bromophenylaminopyrimidines, for instance, has demonstrated that moving the bromine atom can lead to notable changes in antimycobacterial efficacy. This highlights the potential of structurally similar compounds, like 2-(2-Bromophenyl)ethanimidamide hydrochloride, in developing antimycobacterial agents (Erkin & Krutikov, 2010).
Exploration in Organic Synthesis
The compound and its analogs have been used extensively in organic synthesis. For example, o-Bromophenyl isocyanide, a compound structurally related to 2-(2-Bromophenyl)ethanimidamide hydrochloride, has been reacted with primary amines under catalysis to produce 1-substituted benzimidazoles. Such synthetic applications underline the compound's utility in constructing complex organic molecules, potentially leading to various pharmaceutical and material science applications (Lygin & Meijere, 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Propiedades
IUPAC Name |
2-(2-bromophenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVFCTLUZMPIJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561326 |
Source


|
| Record name | (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)ethanimidamide hydrochloride | |
CAS RN |
127813-37-0 |
Source


|
| Record name | (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

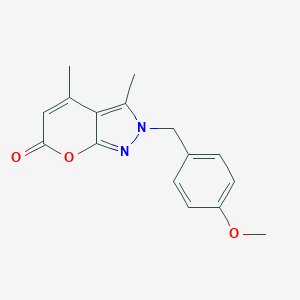
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)

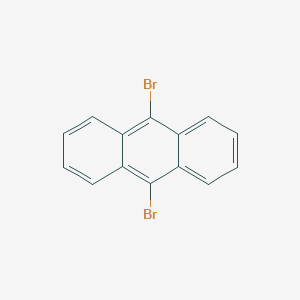
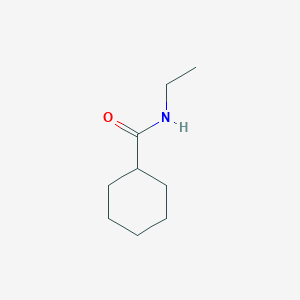
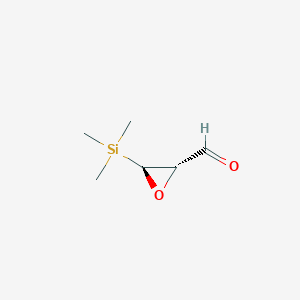
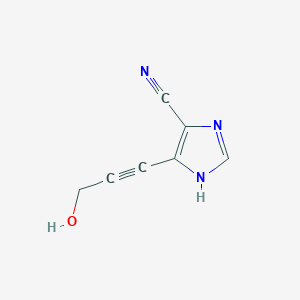
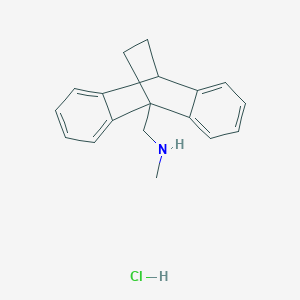

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)


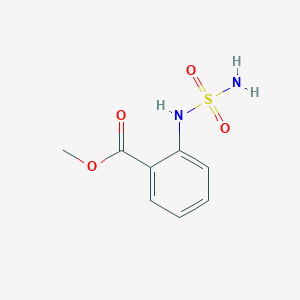
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)